molecular formula C26H23N3O5S B3296983 N-(3,4-dimethoxyphenyl)-2-{2,4'-dioxo-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl}acetamide CAS No. 894546-11-3

N-(3,4-dimethoxyphenyl)-2-{2,4'-dioxo-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl}acetamide

Cat. No.: B3296983
CAS No.: 894546-11-3
M. Wt: 489.5 g/mol
InChI Key: WFNBENJRMLMXBQ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-{2,4’-dioxo-3’-phenyl-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl}acetamide is a complex organic compound that features a unique spirocyclic structure. This compound is notable for its potential applications in medicinal chemistry due to its diverse biological activities. The presence of both indole and thiazolidine moieties within its structure contributes to its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-{2,4’-dioxo-3’-phenyl-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl}acetamide typically involves multi-step organic reactions. One common approach includes the condensation of 3,4-dimethoxyaniline with a suitable indole derivative, followed by cyclization with a thiazolidine precursor under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-{2,4’-dioxo-3’-phenyl-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and transition metal catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-{2,4’-dioxo-3’-phenyl-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-{2,4’-dioxo-3’-phenyl-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with cellular receptors, while the thiazolidine ring may modulate enzyme activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxyphenyl)-2-{2,4’-dioxo-3’-phenyl-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl}acetamide
  • N-(3,4-dimethoxyphenyl)-2-{2,4’-dioxo-3’-phenyl-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl}acetamide

Uniqueness

The uniqueness of N-(3,4-dimethoxyphenyl)-2-{2,4’-dioxo-3’-phenyl-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl}acetamide lies in its spirocyclic structure, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced stability, selectivity, and potency in various applications .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(2',4-dioxo-3-phenylspiro[1,3-thiazolidine-2,3'-indole]-1'-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O5S/c1-33-21-13-12-17(14-22(21)34-2)27-23(30)15-28-20-11-7-6-10-19(20)26(25(28)32)29(24(31)16-35-26)18-8-4-3-5-9-18/h3-14H,15-16H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNBENJRMLMXBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dimethoxyphenyl)-2-{2,4'-dioxo-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-dimethoxyphenyl)-2-{2,4'-dioxo-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl}acetamide
Reactant of Route 3
Reactant of Route 3
N-(3,4-dimethoxyphenyl)-2-{2,4'-dioxo-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl}acetamide
Reactant of Route 4
Reactant of Route 4
N-(3,4-dimethoxyphenyl)-2-{2,4'-dioxo-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl}acetamide
Reactant of Route 5
Reactant of Route 5
N-(3,4-dimethoxyphenyl)-2-{2,4'-dioxo-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl}acetamide
Reactant of Route 6
Reactant of Route 6
N-(3,4-dimethoxyphenyl)-2-{2,4'-dioxo-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl}acetamide

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